(E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Analgesic activity Acetic acid writhing model Diclofenac sodium comparator

(E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is a synthetic trans-chalcone bearing bromine at the 4-position of ring A and chlorine at the 4-position of ring B. This dihalogenated α,β-unsaturated ketone exhibits a computed lipophilicity (XLogP3) of 4.4.

Molecular Formula C15H10BrClO
Molecular Weight 321.59 g/mol
CAS No. 6332-22-5
Cat. No. B1599862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
CAS6332-22-5
Molecular FormulaC15H10BrClO
Molecular Weight321.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Cl
InChIInChI=1S/C15H10BrClO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H/b10-3+
InChIKeyHYCQSDMDGCPEPI-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (CAS 6332-22-5): A Dihalogenated Chalcone Scaffold with Distinct Analgesic and Lipophilic Properties


(E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is a synthetic trans-chalcone bearing bromine at the 4-position of ring A and chlorine at the 4-position of ring B. This dihalogenated α,β-unsaturated ketone exhibits a computed lipophilicity (XLogP3) of 4.4 [1]. Preclinical evaluation has demonstrated significant analgesic activity in an acetic acid-induced writhing model in mice, with a 75.20% reduction in writhing episodes [2]. These features position the compound as a promising starting point for analgesic drug discovery and structure–activity relationship studies involving halogenated chalcones.

Why Generic Chalcone Substitution Is Inadequate: Halogen Identity and Placement Govern Lipophilicity and In Vivo Analgesic Potency


Simple chalcones carrying a single halogen (e.g., 4-bromochalcone or 4-chlorochalcone) cannot reproduce the balanced lipophilicity and biological activity profile of (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. The simultaneous presence of bromine and chlorine substitutions on opposite rings raises the XLogP3 to 4.4, compared with 3.8 for 4-bromochalcone and 3.7 for 4-chlorochalcone [1]. This increase in logP, known to influence membrane permeability and pharmacokinetics [1], is a key differentiator. Direct in vivo testing has confirmed that the dual-halogenated scaffold achieves substantial analgesic efficacy, demonstrating that the pharmacological outcome is not merely a sum of monohalogenated fragments but a consequence of the specific substitution pattern [2].

Quantitative Head-to-Head Evidence for (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one Versus Comparators


Analgesic Efficacy in Acetic Acid-Induced Writhing: Direct Comparison with Diclofenac Sodium

In a laboratory-based experimental study using mice, (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one produced a 75.20% reduction in acetic acid-induced writhing episodes. The reference drug diclofenac sodium achieved an 84.4% reduction under identical conditions [1]. This result demonstrates that the chalcone derivative approaches the analgesic potency of a clinically established NSAID.

Analgesic activity Acetic acid writhing model Diclofenac sodium comparator

Lipophilicity (XLogP3) Positioning Among Halogenated Chalcone Analogs

Computed XLogP3 values from PubChem show that (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one has an XLogP3 of 4.4, which is 0.6 units higher than 4-bromochalcone (XLogP3 = 3.8) and 0.7 units higher than 4-chlorochalcone (XLogP3 = 3.7) [1]. This increase in predicted lipophilicity, attributable to the synergistic effect of the two halogen atoms, is expected to enhance membrane permeability and tissue distribution.

Lipophilicity XLogP3 Halogenated chalcones

Application Scenarios for (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one Based on Quantitative Differentiation Evidence


Analgesic Hit-to-Lead Programs Seeking Non-NSAID Scaffolds

With a 75.20% writhing reduction versus 84.4% for diclofenac sodium [1], this chalcone derivative is suitable as a starting point for medicinal chemistry campaigns aiming to develop novel analgesics that avoid COX-related gastrointestinal side effects. Procurement for in-house pharmacology and safety profiling is justified by its demonstrated in vivo efficacy.

Structure–Activity Relationship Studies on Halogen-Dependent Analgesic Potency

The distinct lipophilicity (XLogP3 = 4.4) that differentiates this compound from monohalogenated analogs (XLogP3 = 3.7–3.8) [2] makes it a key reference for SAR libraries. Researchers can systematically compare its analgesic activity with monohalogenated chalcones to correlate logP increments with pharmacodynamic changes.

Pharmacokinetic Profiling of Dual-Halogenated Aromatic Ketones

The elevated XLogP3 renders the compound a suitable probe for studying the impact of halogenation on absorption, distribution, and blood–brain barrier crossing potential [2]. It can be used as a test article in permeability assays (e.g., Caco-2 or PAMPA) and in vivo PK studies to benchmark against control chalcones.

Mechanistic Studies of Chalcone-Mediated Pain Modulation

Given its robust analgesic effect in an established murine pain model [1], the compound can serve as a pharmacological tool to dissect non-COX pathways of analgesia, including potential interactions with opioid, cannabinoid, or inflammatory cytokine systems.

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